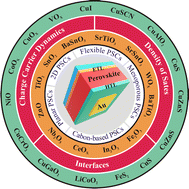Understanding the role of inorganic carrier transport layer materials and interfaces in emerging perovskite solar cells
Journal of Materials Chemistry C Pub Date: 2022-09-26 DOI: 10.1039/D2TC02911A
Abstract
In the last decade, organic–inorganic hybrid and metal halide perovskite materials have shown tremendous tunability properties and capacity to harvest solar energy efficiently via conceptually new solar cell architectures. Presently, third-generation thin-film solar cells employing perovskite light absorbers produce a power conversion efficiency of ∼25%, which is attributed to their exceptionally unique and device-worthy optoelectronic properties. Although the perovskite light absorbers play a main role in the harvesting process, the corresponding device architectures must contain other backing layers such as electron and hole transport layers, which are crucial for the efficient and stable electronic functioning of the solar cell. Thus, understanding the functional significance of these transport layers and synergistically optimizing them with respect to the perovskite light absorbers is highly significant for further developments in this arena. Therefore, this review focuses and critically analyses the electron and hole transport layers used in perovskite solar cells, highlighting their functional significance and critical role. Their functionality basically originates from their crystal structure, chemistry, electronic and optical properties, and compatibility with the corresponding synthesis protocols of perovskites. Overall, this work aims at developing a comparative analysis and enhanced understanding of the transport of photogenerated charges across the active interfaces in the perovskite solar cells.


Recommended Literature
- [1] Contents pages
- [2] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [3] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning
- [4] Fast and highly sensitive humidity sensors based on NaNbO3 nanofibers†
- [5] Boron–noble gas covalent bonds in borenium and boronium compounds†
- [6] Catalyst-free synthesis of α1-oxindole-α-hydroxyphosphonates via phospha-aldol reaction of isatins employing N-heterocyclic phosphine (NHP)-thiourea†
- [7] A simple model to understand the effect of membrane shear elasticity and stress-free shape on the motion of red blood cells in shear flow
- [8] PPEGMEMA-based cationic copolymers designed for layer-by-layer assembly†
- [9] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†
- [10] Comparison of atomic emission spectrometric data obtained for aluminium standard samples of different origin

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 19396-73-7









